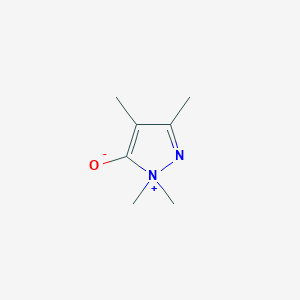![molecular formula C13H17FN2OS B14132456 N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-64-8](/img/structure/B14132456.png)
N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea is a chemical compound with the molecular formula C13H17FN2OS It is known for its unique structural properties, which include a cyclopropyl group, a methylsulfanyl group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea typically involves the reaction of cyclopropylmethylamine with 2-fluorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required quality standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}alaninamide
- N-Cyclopropyl-N-{[3-(methylsulfanyl)-2-pyrazinyl]methyl}glycinamide
Uniqueness
N-[Cyclopropyl(methylsulfanyl)methyl]-N’-(2-fluorophenyl)-N-methylurea stands out due to its combination of a cyclopropyl group, a methylsulfanyl group, and a fluorophenyl group
Propriétés
Numéro CAS |
89135-64-8 |
|---|---|
Formule moléculaire |
C13H17FN2OS |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-[cyclopropyl(methylsulfanyl)methyl]-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C13H17FN2OS/c1-16(12(18-2)9-7-8-9)13(17)15-11-6-4-3-5-10(11)14/h3-6,9,12H,7-8H2,1-2H3,(H,15,17) |
Clé InChI |
BQNCYLXWOFVARZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(C1CC1)SC)C(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


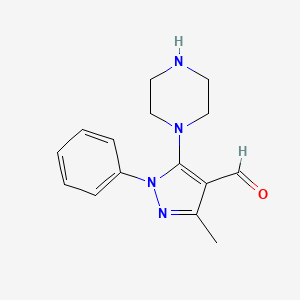


![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
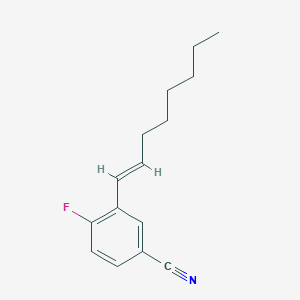
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
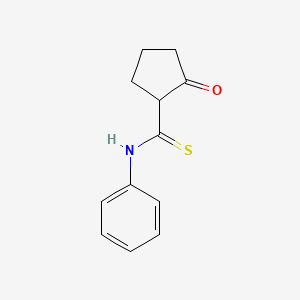
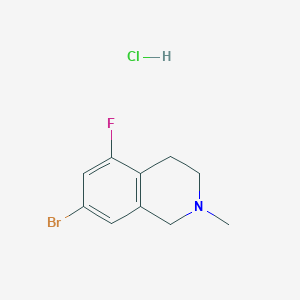
![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)
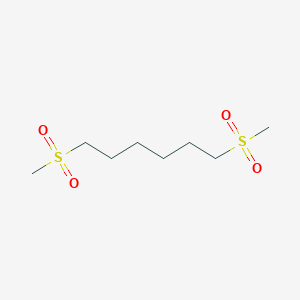
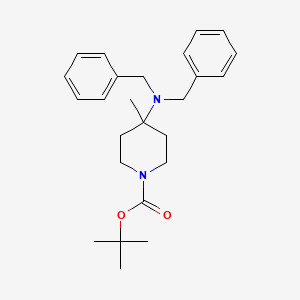

![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
